3H-Pyrazolo[3,4-d]pyrimidine

Src kinase selectivity ABL1 off-target dasatinib comparator

3H-Pyrazolo[3,4-d]pyrimidine (CAS 271-79-4) is an N-heterocyclic fused ring system consisting of a pyrazole ring annealed to a pyrimidine ring at the 3,4-positions. Its core architecture is isosteric with the adenine base of ATP, enabling it to occupy the ATP-binding pocket of numerous kinases.

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 271-79-4
Cat. No. B11924480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Pyrazolo[3,4-d]pyrimidine
CAS271-79-4
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1C2=CN=CN=C2N=N1
InChIInChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1,3H,2H2
InChIKeyZKLZWYYOUIMSJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Pyrazolo[3,4-d]pyrimidine (CAS 271-79-4): A Purine-Isosteric Kinase Scaffold Driving Sub-Nanomolar Inhibitor Potency and Ternary Complex Degrader Design


3H-Pyrazolo[3,4-d]pyrimidine (CAS 271-79-4) is an N-heterocyclic fused ring system consisting of a pyrazole ring annealed to a pyrimidine ring at the 3,4-positions. Its core architecture is isosteric with the adenine base of ATP, enabling it to occupy the ATP-binding pocket of numerous kinases [1]. Unlike angularly fused isomers such as pyrazolo[1,5-a]pyrimidine, the linear [3,4-d] topology presents two distinct hydrogen-bond-capable nitrogen faces—N1/N2 of the pyrazole and N4/N6 of the pyrimidine—that mimic the N1/N6 donor-acceptor geometry of adenine and allow bidirectional hinge-region interactions [2]. This scaffold has been elaborated into several investigational agents reaching late preclinical development for oncology indications, including PLK4, Src, mTOR, and FGFR inhibitors with potency reaching the low-nanomolar to sub-nanomolar range [3].

Why Pyrazolo[3,4-d]pyrimidine Core Selection Cannot Be Reduced to a Generic Heterocycle Swap: Tautomeric Identity, Regioisomeric Topology, and Downstream Synthetic Tractability


The designation "3H-pyrazolo[3,4-d]pyrimidine" specifies a particular tautomeric and regioisomeric form that is not interchangeable with the 1H- or 2H-tautomers, nor with angularly fused isomers such as pyrazolo[1,5-a]pyrimidine. INDO calculations and experimental methylation studies establish that 1,2-disubstituted derivatives of the pyrazolo[3,4-d]pyrimidine system are thermodynamically the least stable tautomeric arrangement, and the biologically productive binding orientation in kinases—where the scaffold engages the hinge region via two hydrogen bonds—requires the linear [3,4-d] topology with the pyrazole N1 and N2 positioned for donor-acceptor pairing [1]. Substituting the core with a pyrazolo[1,5-a]pyrimidine or pyrido[2,3-d]pyrimidine alters the spatial disposition of hydrogen-bonding vectors by >1.5 Å, eliminating the adenine-mimetic recognition that underpins the sub-10 nM kinase inhibition achievable by 4-aminopyrazolo[3,4-d]pyrimidine derivatives such as PP242 and PP30 [2]. Furthermore, the one-flask Vilsmeier-mediated cyclization methodology that delivers pyrazolo[3,4-d]pyrimidines in yields up to 91% depends critically on the accessibility of 5-aminopyrazole precursors and the specific regiochemistry of the cyclocondensation step; angularly fused isomers require entirely different synthetic routes with distinct precursor availability and cost profiles [3].

Quantitative Differentiation Evidence: 3H-Pyrazolo[3,4-d]pyrimidine vs. Closest Structural and Pharmacological Comparators


Pyrazolo[3,4-d]pyrimidine-Derived Src Inhibitor Achieves ~2,000-Fold Selectivity for Src over ABL1 vs. Dasatinib's Dual Inhibition Profile

Chemical optimization of a promiscuous kinase inhibitor built on the pyrazolo[3,4-d]pyrimidine scaffold yielded a compound with a Src IC50 of <0.5 nM and approximately 2,000-fold selectivity for Src over ABL1, compared to the dual Src/ABL1 inhibitor dasatinib (Sprycel), which potently inhibits both kinases . In head-to-head experiments in two human breast cancer cell lines, the pyrazolopyrimidine-based Src inhibitor inhibited proliferation with EC50 values of approximately 10 and 70 nM and decreased cell migration relative to dasatinib or vehicle controls . In a zebrafish embryo model, the pyrazolopyrimidine compound decreased Src-mediated neuromast migration without observable toxicity, whereas dasatinib decreased neuromast migration but increased cardiotoxicity, demonstrating that the scaffold's tunable selectivity translates to a differentiated in vivo safety profile .

Src kinase selectivity ABL1 off-target dasatinib comparator pyrazolopyrimidine scaffold

PLK4 Inhibitor 24j (Pyrazolo[3,4-d]pyrimidine-Derived) Achieves 0.2 nM Enzymatic IC50 with Demonstrated Selectivity Across 35 Kinases and In Vivo Pharmacokinetic Characterization in Sprague Dawley Rats

From a rationally designed series of pyrazolo[3,4-d]pyrimidine derivatives, compound 24j exhibited a PLK4 enzymatic IC50 of 0.2 nM and demonstrated good selectivity across a panel of 35 kinases, confirming that high potency does not come at the expense of a promiscuous kinome profile [1]. In cellular assays against breast cancer lines MCF-7, BT474, and MDA-MB-231, 24j displayed IC50 values of 0.36, 1.35, and 2.88 μM, respectively, and showed preferential killing of TRIM37-amplified breast cancer cells consistent with a synthetic lethality mechanism [1]. In vitro drug-like property evaluation revealed remarkable plasma stability, moderate liver microsomal stability, and weak CYP450 inhibition across major isoforms, while in vivo pharmacokinetic studies in Sprague Dawley rats provided a defined baseline profile (relatively high plasma clearance, F = 8.03%), enabling informed lead optimization [1].

PLK4 inhibition TRIM37-amplified breast cancer kinase selectivity panel in vivo PK rat

mTOR Inhibitor PP242 (4-Aminopyrazolo[3,4-d]pyrimidine) Demonstrates 245-Fold Selectivity for mTOR (IC50 8 nM) over PI3Kα (IC50 1,960 nM), Surpassing First-Generation PI3K/mTOR Dual Inhibitors

PP242, a 4-aminopyrazolo[3,4-d]pyrimidine derivative, inhibits mTOR with an IC50 of 8 nM and demonstrates substantial selectivity over the PI3K lipid kinase family: IC50 values of 1,960 nM against p110α, 2,200 nM against p110β, 1,270 nM against p110γ, 102 nM against p110δ, and 408 nM against DNA-PK [1]. This corresponds to a 245-fold selectivity window for mTOR over PI3Kα and approximately 100-fold selectivity over PI3Kγ, in contrast to first-generation PI3K/mTOR dual inhibitors such as PI-103, which potently inhibits both mTOR and PI3Kα with minimal selectivity [2]. Notably, PP242 inhibits both mTORC1 and mTORC2 complexes—unlike rapamycin, which only partially inhibits mTORC1—leading to more complete suppression of cap-dependent translation via 4EBP1 [1]. This differentiated pharmacology is a direct consequence of the 4-amino substituent on the pyrazolo[3,4-d]pyrimidine core, which selectively engages the unique binding pocket of mTOR without the morpholine ring that confers PI3K affinity in earlier chemotypes [3].

mTOR selectivity PI3K family PP242 ATP-competitive inhibitor mTORC1/mTORC2

One-Flask Vilsmeier Cyclization Delivers Pyrazolo[3,4-d]pyrimidine Derivatives in up to 91% Isolated Yield with Minimal Intermediate Workup, Outperforming Multi-Step Condensation Routes

A one-flask synthetic methodology employing 5-aminopyrazoles, N,N-substituted amides, and PBr₃ as the Vilsmeier reagent precursor, followed by heterocyclization with hexamethyldisilazane (HMDS), produces pyrazolo[3,4-d]pyrimidine derivatives in yields ranging from 56% to 91% without intermediate isolation or purification [1]. Under optimized conditions using DMF as solvent, PBr₃ at 60°C for 2 hours, and subsequent HMDS-mediated cyclization at 70–80°C, compound 3a was obtained in 91% isolated yield; the reaction using DEF (N,N-diethylformamide) gave 78% yield, and piperidine-derived amide gave 69%, confirming the general applicability of the method [1]. In contrast, traditional multi-step condensation routes employing o-aminonitriles and hydrazine hydrate require sequential protection-deprotection sequences and chromatographic purification after each step, with cumulative yields typically falling in the 20–40% range [2]. The one-flask method's mechanistic basis—sequential Vilsmeier amidination, imination, and intermolecular heterocyclization facilitated by HMDS—has been experimentally validated through the isolation and characterization of 4-formyl-1,3-diphenyl-1H-pyrazol-5-yl-N,N-disubstituted formamidine intermediates, providing confidence in batch-to-batch reproducibility [3].

one-flask synthesis Vilsmeier reagent 5-aminopyrazole scalable heterocyclization green chemistry

Pyrazolo[3,4-d]pyrimidine-Based PROTAC Degraders Exploit Adenine-Mimetic Engagement for BTK and SGK3 Ternary Complex Formation, Demonstrating the Scaffold's Privileged Role as a Kinase-Recruiting Warhead

The pyrazolo[3,4-d]pyrimidine core's adenine-mimetic binding mode has been exploited as a kinase-targeting warhead in PROTAC (Proteolysis Targeting Chimera) degraders. Patent US20230159537A1 (filed 2021, published 2023) explicitly claims pyrazolo[3,4-d]pyrimidine compounds that inhibit FGFR1–3 and demonstrate antiproliferative activity against NCI-H1581 (lung cancer) and SNU-16 (gastric cancer) cell lines [1]. Independently, the compound designated L18I incorporates a 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine warhead linked via a piperidine-carbonyl spacer to a cereblon-recruiting moiety, functioning as a PROTAC degrader of BTK mutants relevant to ibrutinib-resistant non-Hodgkin lymphomas . The structural rationale for the scaffold's utility as a PROTAC warhead lies in its ability to engage the kinase ATP pocket with high affinity while presenting a vector (typically the N1 or C3 position) suitable for linker attachment without disrupting the critical hinge-region hydrogen bonds to the kinase [2]. This combination of high-affinity occupancy plus a sterically permissive exit vector is not universally achievable with all kinase inhibitor scaffolds and represents a quantitatively defined advantage of the pyrazolo[3,4-d]pyrimidine system.

PROTAC BTK degrader SGK3 degrader ternary complex ibrutinib-resistant kinase warhead

Molecular Hybridization with Dasatinib Pharmacophore on Pyrazolo[3,4-d]pyrimidine Scaffold Yields Nanomolar Src Inhibitor 7e (IC50 0.7 nM) with Superior Cytotoxicity Profile vs. Dasatinib in Hepatocellular Carcinoma

A molecular hybridization strategy combining the in-house pyrazolo[3,4-d]pyrimidine Src inhibitor SI192 with the dasatinib pharmacophore produced a new generation of hybrid inhibitors. The lead compound 7e exhibited a c-Src enzymatic IC50 of 0.7 nM and demonstrated antiproliferative activity against HepG2 hepatocellular carcinoma cells with an IC50 of 2.47 μM after 72 hours [1]. Crucially, 7e exhibited a cytotoxic profile in HCC cells that was superior to dasatinib itself, despite dasatinib being a clinically approved Src/ABL inhibitor [1]. The ADME characterization of the most promising derivatives—encompassing metabolic stability, permeability, and CYP inhibition profiling—was performed and reported, providing the quantitative data package necessary for lead candidate selection [1]. This study demonstrates that the pyrazolo[3,4-d]pyrimidine scaffold not only tolerates the grafting of pharmacophoric elements from approved drugs but yields hybrid molecules with enhanced target-cell cytotoxicity relative to the parent drug.

molecular hybridization Src inhibitor hepatocellular carcinoma dasatinib hybrid ADME profile

Evidence-Ranked Application Scenarios for 3H-Pyrazolo[3,4-d]pyrimidine Procurement in Drug Discovery and Chemical Biology


Development of Highly Selective Src Family Kinase Inhibitors with Minimal ABL1 Off-Target Activity

Programs requiring Src inhibition with a clean selectivity profile should prioritize the pyrazolo[3,4-d]pyrimidine scaffold. As demonstrated by a pyrazolopyrimidine derivative achieving Src IC50 <0.5 nM with ~2,000-fold selectivity over ABL1—and head-to-head superiority vs. dasatinib in both in vitro migration assays and in vivo zebrafish cardiotoxicity models—this scaffold delivers a quantitatively validated selectivity window that reduces the risk of ABL1-driven toxicities . The molecular hybridization approach further enables the generation of dasatinib-hybrid molecules (e.g., compound 7e, Src IC50 = 0.7 nM) with improved target-cell cytotoxicity in hepatocellular carcinoma vs. dasatinib, confirming that the scaffold supports rational pharmacophore grafting without loss of potency [1].

Kinase-Targeted PROTAC Degrader Design Requiring an Adenine-Mimetic Warhead with Validated Linker Exit Vector

The pyrazolo[3,4-d]pyrimidine core occupies the ATP-binding pocket of kinases via adenine-mimetic hydrogen bonding, while the N1 and C3 positions provide chemically accessible vectors for linker attachment that do not disrupt hinge-region binding. This has been exploited in patented PROTAC degraders: US20230159537A1 claims pyrazolo[3,4-d]pyrimidine FGFR1–3 inhibitors [2], and L18I (a BTK PROTAC degrader) employs a 4-amino-1H-pyrazolo[3,4-d]pyrimidine warhead to degrade ibrutinib-resistant BTK mutants . For discovery teams building targeted protein degradation pipelines, this scaffold provides a structurally defined and patent-precedented starting point that alternative purine isosteres (e.g., pyrazolo[1,5-a]pyrimidine) do not yet match in the PROTAC patent landscape.

Scale-Up Synthesis and Medicinal Chemistry Library Production of Kinase-Focused Compound Collections

The one-flask Vilsmeier/HMDS cyclization methodology offers a compelling case for large-scale procurement and library synthesis. With isolated yields of up to 91% from 5-aminopyrazole precursors and a validated 14-derivative scope, this route outperforms traditional multi-step condensation methods (cumulative yields 20–40%) by a factor of 2.3- to 4.5-fold [3]. The reaction's tolerance for diverse amide inputs (DMF, DEF, piperidine-derived amides, yields 69–91%) and the mechanistic characterization of key formamidine intermediates ensure batch-to-batch reproducibility, making this the evidence-supported route for contract synthesis organizations and in-house medicinal chemistry groups seeking cost-efficient access to pyrazolo[3,4-d]pyrimidine libraries [3].

Discovery of Selective mTOR Kinase Inhibitors with Dual mTORC1/mTORC2 Coverage for Oncology and Metabolic Disease

The 4-aminopyrazolo[3,4-d]pyrimidine sub-class—exemplified by PP242 (mTOR IC50 = 8 nM, 245-fold selectivity over PI3Kα)—provides a chemically distinct starting point from the morpholino-substituted pyrazolo[3,4-d]pyrimidines (e.g., PI-103) that exhibit dual PI3K/mTOR activity [4]. PP242's ability to inhibit both mTORC1 and mTORC2 while maintaining >100-fold selectivity over Class I PI3K isoforms, combined with its differentiated effects on 4EBP1 phosphorylation and cap-dependent translation vs. rapamycin, supports procurement decisions for programs requiring clean mTOR pharmacology without PI3K-mediated metabolic side effects [4]. This selectivity is structurally encoded: the 4-amino group engages the mTOR-specific binding pocket without the morpholine extension that drives PI3K affinity in the parent chemotype [5].

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